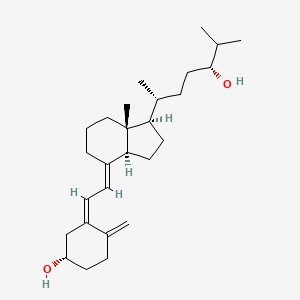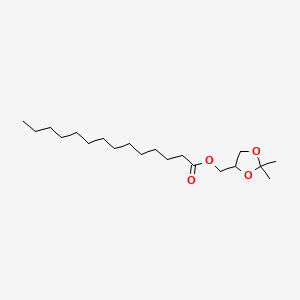
24-Hydroxyvitamin D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24-Hydroxyvitamin D3, also known as 24,25-dihydroxycholecalciferol, is a metabolite of vitamin D3. It is produced in the body through the hydroxylation of 25-hydroxyvitamin D3 by the enzyme CYP24A1. This compound plays a significant role in the regulation of calcium and phosphate homeostasis, which are crucial for maintaining healthy bones and teeth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 24-Hydroxyvitamin D3 involves the hydroxylation of 25-hydroxyvitamin D3. This reaction is catalyzed by the enzyme CYP24A1, which is a member of the cytochrome P450 family. The reaction typically occurs in the kidney and other vitamin D target tissues .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods. One approach involves the use of genetically engineered microorganisms that express the CYP24A1 enzyme. These microorganisms can convert 25-hydroxyvitamin D3 to this compound under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 24-Hydroxyvitamin D3 undergoes several types of chemical reactions, including:
Hydroxylation: The primary reaction it undergoes is hydroxylation, where an additional hydroxyl group is added to the molecule.
Oxidation: It can be further oxidized to form other metabolites.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Common Reagents and Conditions:
Hydroxylation: Catalyzed by CYP24A1 in the presence of NADPH and oxygen.
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Requires reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
24,25-Dihydroxycholecalciferol: The primary product of hydroxylation.
Calcitriol: Formed through further hydroxylation and oxidation reactions.
Aplicaciones Científicas De Investigación
24-Hydroxyvitamin D3 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other vitamin D metabolites.
Biology: Studied for its role in calcium and phosphate homeostasis.
Medicine: Investigated for its potential therapeutic effects in bone-related disorders and its role in vitamin D metabolism.
Industry: Utilized in the production of vitamin D supplements and fortified foods
Mecanismo De Acción
24-Hydroxyvitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), which is a nuclear receptor. Upon binding, the VDR forms a complex with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences, regulating the expression of genes involved in calcium and phosphate homeostasis. The primary molecular targets include genes encoding for calcium-binding proteins and phosphate transporters .
Comparación Con Compuestos Similares
25-Hydroxyvitamin D3: The immediate precursor of 24-Hydroxyvitamin D3, also involved in calcium and phosphate regulation.
1,25-Dihydroxyvitamin D3 (Calcitriol): The active form of vitamin D3, with a more potent effect on calcium and phosphate homeostasis.
Vitamin D2 (Ergocalciferol): Another form of vitamin D, less potent than vitamin D3 but still important for bone health
Uniqueness: this compound is unique in its specific role in the catabolism of vitamin D3. It helps regulate the levels of active vitamin D3 in the body, preventing hypercalcemia and maintaining calcium and phosphate balance .
Propiedades
Número CAS |
56720-87-7 |
|---|---|
Fórmula molecular |
C27H44O2 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-18(2)26(29)15-9-20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-8-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23+,24-,25+,26-,27-/m1/s1 |
Clave InChI |
SNOXQOOPUCMFPS-IBLPRGGXSA-N |
SMILES isomérico |
C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
SMILES canónico |
CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)




![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)
